Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, an isoxazole ring, and a sulfonamide group
Mechanism of Action
Isoxazoles
They are significant in the field of drug discovery due to their enormous significance .
Thiazoles
, on the other hand, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions plays a crucial role in its mechanism of action . Additionally, the isoxazole moiety in the compound is commonly found in many commercially available drugs, highlighting its significance in drug discovery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . This localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions vary depending on the specific reaction but often involve the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: Its ability to interact with biological molecules makes it useful for studying enzyme inhibition and protein binding.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.
Isoxazole Derivatives: Compounds such as isoxazole-based anti-inflammatory drugs.
Sulfonamides: Classic sulfonamide antibiotics like sulfamethoxazole.
Uniqueness
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is unique due to its combination of a thiazole ring, an isoxazole ring, and a sulfonamide group. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-2-21-13(18)10-7-23-14(15-10)17-24(19,20)8-11-9-5-3-4-6-12(9)22-16-11/h3-7H,2,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDDPOSHSRJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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